2-Acryloylbenzoic acid
Description
Structural Context within Benzoic Acid Derivatives and Acrylate (B77674) Chemistry
Structurally, 2-Acryloylbenzoic acid is a derivative of benzoic acid, featuring a carboxyl group (-COOH) attached to a benzene (B151609) ring. The presence of the acryloyl group (CH₂=CH-C(=O)-) at the 2-position introduces a reactive vinyl system and a ketone. This combination of a carboxylic acid and a polymerizable acrylic moiety on the same aromatic platform suggests a high degree of chemical versatility.
Research Significance as a Functional Monomer and Building Block
The dual functionality of this compound suggests its potential significance in two primary areas of chemical research: as a functional monomer and as a versatile building block in organic synthesis.
As a functional monomer , the acrylic group can be polymerized, leading to the incorporation of the benzoic acid moiety into the polymer chain. This would result in a polymer with pendant carboxylic acid groups, which can significantly influence the polymer's properties, such as hydrophilicity, adhesion, and thermal stability. Such functional polymers have a wide range of applications, including as coatings, adhesives, and in the synthesis of more complex materials. researchoutreach.orgsymeres.com While research exists on related functional monomers, specific studies detailing the polymerization of this compound are scarce. dntb.gov.uaresearchgate.net
As a building block , this compound can be used as a starting material for the synthesis of more complex molecules. The carboxylic acid can be converted into a variety of derivatives, while the acryloyl group can undergo various addition reactions. For instance, related structures are used in the synthesis of chalcones and other heterocyclic compounds. nih.gov This makes it a potentially valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Data Tables
Due to the limited availability of specific experimental data for this compound, the following tables are based on the general properties of its constituent chemical classes, benzoic acid and acrylates, and theoretically derived values for related compounds.
Table 1: Anticipated Physicochemical Properties of this compound
| Property | Anticipated Value/Characteristic | Reference/Basis |
| Molecular Formula | C₁₀H₈O₃ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar substituted benzoic acids wikipedia.org |
| Solubility | Sparingly soluble in water; soluble in organic solvents | General property of benzoic acid derivatives libretexts.org |
| Acidity (pKa) | Expected to be an acidic compound | Due to the carboxylic acid group libretexts.org |
Table 2: Potential Research Applications Based on Functional Groups
| Functional Group | Potential Application Area | Rationale |
| Acrylate | Polymer Synthesis | Can undergo polymerization to form functional polymers. researchgate.netsymeres.com |
| Carboxylic Acid | Material Modification | Can be used to modify surfaces or create self-assembled monolayers. mdpi.com |
| Combined | Synthesis of Heterocycles | Can serve as a precursor for complex organic molecules. nih.gov |
Detailed Research Findings
The synthesis of chalcone (B49325) derivatives from substituted salicylic (B10762653) acids often involves acryloyl moieties, suggesting that this compound could be a precursor in similar synthetic pathways. nih.gov However, direct experimental evidence and characterization data for the title compound remain elusive in the reviewed literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88238-55-5 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-prop-2-enoylbenzoic acid |
InChI |
InChI=1S/C10H8O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h2-6H,1H2,(H,12,13) |
InChI Key |
NJVBGHSJHNPENP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Acryloylbenzoic Acid
Conventional Synthetic Routes
The traditional synthesis of 2-acryloylbenzoic acid and its derivatives often relies on established organic chemistry reactions, primarily focusing on building the molecule through acylation and condensation strategies.
Acylation Strategies on Benzoic Acid Substrates
Acylation reactions are a cornerstone for the synthesis of various benzoic acid derivatives. The Friedel-Crafts acylation, a classic method for attaching an acyl group to an aromatic ring, is a relevant pathway. For instance, the reaction of benzene (B151609) with phthalic anhydride (B1165640) in the presence of a catalyst like anhydrous aluminum trichloride (B1173362) is a well-known industrial process to produce o-benzoylbenzoic acid, a related compound. google.com This highlights the general applicability of acylation on aromatic systems.
In the context of this compound, a similar strategy would involve the acylation of a benzoic acid derivative. The process typically involves an acylating agent, such as an acid chloride, reacting with the benzoic acid substrate. pearson.com The carbonyl carbon in the acylating agent is highly electrophilic and is attacked by the nucleophilic benzoic acid. pearson.com This results in a nucleophilic acyl substitution, forming an anhydride intermediate which then rearranges to the final product. pearson.com The choice of catalyst is crucial, with chloroaluminate ionic liquids being explored as a greener alternative to traditional catalysts like aluminum trichloride, offering high catalytic activity and the potential for recycling. google.com
Olefinic Bond Formation via Condensation Reactions
The formation of the α,β-unsaturated ketone moiety (the acryloyl group) is often achieved through condensation reactions. The Aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds and can be utilized to create the olefinic bond in this compound derivatives. vanderbilt.edulabxchange.org This reaction typically involves the reaction of an enolate with a carbonyl compound. vanderbilt.edu
A common variation is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen. This method is frequently used to synthesize chalcones, which share the α,β-unsaturated ketone structure with acryloylbenzoic acid. asianpubs.org For example, chalcones have been synthesized via the aldol condensation of 3-acetyl-4-hydroxy benzoic acid with various aromatic aldehydes in the presence of a base like potassium hydroxide (B78521). asianpubs.org Similarly, the synthesis of 4-[3-(2-fluorophenyl)acryloyl]benzoic acid was achieved through the condensation of 4-formylbenzoic acid with a substituted acetophenone. ciac.jl.cn These condensation reactions combine two molecules into a single molecule, often with the elimination of a small molecule like water. labxchange.org
Sustainable and Advanced Synthetic Protocols
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of waste valorization and advanced energy sources for the synthesis of this compound and its derivatives.
Valorization of Poly(ethylene terephthalate) Waste as Precursors
A novel and sustainable approach involves the use of poly(ethylene terephthalate) (PET) waste as a starting material. Research has demonstrated the synthesis of (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid from PET waste. researchgate.net This process represents a significant step towards a circular economy by transforming a common plastic pollutant into a valuable chemical compound. The valorization of PET highlights the potential for creating complex molecules from readily available waste streams.
Microwave-Assisted Synthesis for Acryloylbenzoic Acid Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgijprdjournal.comscispace.com This technique has been successfully applied to various reactions, including the synthesis of benzoic acid derivatives and other heterocyclic compounds. ijprdjournal.comsciforum.net The use of microwave irradiation can significantly enhance reaction rates by promoting efficient and uniform heating of the reaction mixture. ijprdjournal.com For instance, the Knoevenagel condensation, a key reaction for forming carbon-carbon double bonds, has been effectively carried out under microwave irradiation in water, offering an environmentally benign approach. scispace.com This method has been used to prepare various derivatives, demonstrating its broad applicability in synthesizing compounds related to this compound. ajrconline.orgsioc-journal.cn
Synthetic Accessibility of Substituted 2-Acryloylbenzoic Acids
The synthesis of substituted 2-acryloylbenzoic acids allows for the fine-tuning of the molecule's properties for various applications. These derivatives are often prepared using the same fundamental reactions discussed previously, but with substituted starting materials.
For example, substituted chalcones, which are structurally similar to acryloylbenzoic acids, have been synthesized by reacting substituted salicylic (B10762653) acids with other reagents. nih.govnih.gov The synthesis of 5-bromo-2-hydroxy-3-(3-phenyl-acryloyl)benzoic acid involved the initial acetylation of 5-substituted salicylic acid, followed by a Fries rearrangement and subsequent reaction steps. nih.gov Similarly, various substituted benzoic acids, including those with both electron-donating and electron-withdrawing groups, can undergo esterification and other transformations to yield a diverse range of derivatives. ijstr.org The synthesis of derivatives of 2-amino benzoic acid has also been reported, leading to compounds with potential biological activities. nih.gov
Below is a table summarizing some examples of synthesized substituted acryloylbenzoic acid derivatives and related compounds found in the literature.
| Compound Name | Synthetic Method Highlights | Reference |
| 2-(3-(4-Nitrophenyl)acryloyl)benzoic acid | Mentioned in the context of Stobbe Condensation and Grignard Reactions. | ambeed.com |
| 4-[3-(2-fluorophenyl)acryloyl]benzoic acid | Synthesized by condensation of 4-formylbenzoic acid with a substituted acetophenone. | ciac.jl.cn |
| 5-Bromo-2-hydroxy-3-(3-phenyl-acryloyl)benzoic acid | Synthesized from 5-substituted salicylic acid via acetylation and Fries rearrangement. | nih.gov |
| 4-Hydroxy-3-(3-(4-methoxy-phenyl)-acryloyl) benzoic acid | Prepared by an aldol condensation between 3-acetyl-4-hydroxy benzoic acid and an aromatic aldehyde. | asianpubs.org |
| (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid | Synthesized from Poly(ethylene terephthalate) waste. | researchgate.net |
Positional Isomer Control in Benzoylacryloyl Systems
The term "positional isomer" refers to compounds that share the same molecular formula and core structure but differ in the position of their functional groups on that core. federalregister.govnih.gov In the context of acryloylbenzoic acid, the key challenge and strategic goal is to control the relative positions of the acryloyl and carboxylic acid substituents on the benzene ring, leading to 2- (ortho), 3- (meta), or 4- (para) acryloylbenzoic acid. The synthetic route chosen is the primary determinant of which isomer is produced.
One of the most effective strategies for achieving positional control is through the Claisen-Schmidt condensation. This method involves the reaction of a specific positional isomer of acetylbenzoic acid with an aldehyde. The crucial step for isomeric control, therefore, becomes the synthesis of the desired acetylbenzoic acid precursor.
A well-documented method for synthesizing a specific positional isomer of an acetyl-substituted benzoic acid is the Fries rearrangement. For instance, the synthesis of 3-acetyl salicylic acid, a precursor for a related system, begins with the acetylation of a substituted salicylic acid. nih.gov This acetylated intermediate then undergoes a Fries rearrangement, typically using a Lewis acid like anhydrous aluminum chloride, which facilitates the migration of the acetyl group from the phenolic oxygen to a specific position on the aromatic ring. nih.gov By carefully selecting the starting substituted benzoic acid and controlling the rearrangement conditions, chemists can direct the position of the acetyl group, which is subsequently converted into the acryloyl group.
Another established route for creating a specific benzoylbenzoic acid isomer is the Friedel-Crafts acylation. The synthesis of 2-benzoylbenzoic acid, for example, can be achieved by reacting phthalic anhydride with excess benzene in the presence of a catalyst like anhydrous aluminum chloride. google.com This reaction selectively produces the ortho isomer due to the cyclic nature of the anhydride starting material. google.com This precursor can then be further modified to yield the target acryloyl system. The choice of starting materials—such as phthalic anhydride for the 2-isomer versus a substituted benzoyl chloride for other isomers—is fundamental to controlling the final product's regiochemistry.
Rational Design and Synthesis of Functional Analogs
The rational design of functional analogs of this compound is often driven by a specific application, particularly in the development of novel therapeutic agents. Researchers design molecules with specific structural features intended to interact with biological targets. nih.gov
A prominent example is the design of chalcone-based HIV-1 integrase (IN) inhibitors. nih.gov In this work, a 3-keto salicylic acid pharmacophore was designed where the 2-position hydroxyl group and the β-position keto group of the acryloyl chain mimic a β-diketo acid structure. nih.gov This moiety is intended to chelate with the Mg²⁺ ions essential for the catalytic activity of the HIV-1 integrase enzyme. nih.gov The carboxylic acid group at the 1-position completes this 3-keto salicylic acid scaffold. nih.gov
The synthesis of these rationally designed analogs is typically accomplished via a base-catalyzed Claisen-Schmidt condensation. nih.govtsijournals.com A 3-acetyl salicylic acid intermediate is reacted with a variety of substituted aryl aldehydes at room temperature using a base like sodium hydroxide or potassium hydroxide to yield the target chalcones. nih.govasianpubs.org This modular approach allows for the systematic variation of the substituents on the aryl ring of the acryloyl group, enabling the exploration of structure-activity relationships. For example, analogs have been synthesized using aldehydes such as anisaldehyde and p-ethoxy benzaldehyde. asianpubs.org
The table below details examples of synthesized functional analogs based on a substituted benzoylacrylic acid core, highlighting the variability achievable through this synthetic approach.
| Analog Name | Starting Acetyl Compound | Starting Aldehyde | Reported Yield | Reference |
|---|---|---|---|---|
| 4-Hydroxy-3-[3-(4-methoxy-phenyl)acryloyl]benzoic acid | 3-Acetyl-4-hydroxy benzoic acid | Anisaldehyde | ~60% | asianpubs.org |
| 3-[3-(4-Ethoxy-phenyl)-acryloyl]-4-hydroxy-benzoic acid | 3-Acetyl-4-hydroxy benzoic acid | p-Ethoxy benzaldehyde | ~60% | asianpubs.org |
| 5-Bromo-2-hydroxy-3-(3-phenyl-acryloyl)benzoic acid | 3-Acetyl-5-bromo-2-hydroxybenzoic acid | Benzaldehyde | Not specified | nih.gov |
| 5-Bromo-2-hydroxy-3-[3-(6-methoxynaphthalen-2-yl)-acryloyl]benzoic acid | 3-Acetyl-5-bromo-2-hydroxybenzoic acid | 6-Methoxy-2-naphthaldehyde | 15% | nih.gov |
Fundamental Aspects of Reaction Mechanisms and Chemical Reactivity
Investigation of Acryloyl Moiety Reactivity
The acryloyl group, an α,β-unsaturated carbonyl system, is characterized by a carbon-carbon double bond conjugated with a carbonyl group. wikipedia.org This conjugation results in a unique electronic distribution, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orgrsc.org
The primary reaction pathway involving the α,β-unsaturated system of 2-acryloylbenzoic acid is nucleophilic conjugate addition, often referred to as Michael addition. wikipedia.orgnumberanalytics.commasterorganicchemistry.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the acryloyl group. wikipedia.orgmasterorganicchemistry.com This type of addition is a vinylogous reaction, where the electronic effects of the carbonyl group are transmitted through the conjugated double bond. wikipedia.org The reactivity of the α,β-unsaturated carbonyl system makes it a target for various nucleophiles. rsc.org
The general mechanism for the Michael addition involves the following steps:
Formation of a nucleophile (Michael donor).
The nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl compound (Michael acceptor). numberanalytics.com
This leads to the formation of a resonance-stabilized enolate intermediate. numberanalytics.com
The enolate is then protonated to yield the final 1,4-adduct. numberanalytics.com
The propensity for 1,4-addition versus 1,2-addition (attack at the carbonyl carbon) is influenced by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, as defined by Hard-Soft Acid-Base (HSAB) theory, preferentially undergo 1,4-addition, while "hard" nucleophiles favor 1,2-addition. masterorganicchemistry.comnih.gov For instance, thiols, which are soft nucleophiles, readily participate in hetero-Michael addition reactions with α,β-unsaturated carbonyls. nih.gov The rate of these second-order reactions can be influenced by the specific structure of the electrophile and the reaction conditions. nih.gov
Examples of nucleophiles that can participate in Michael addition with this compound derivatives include amines (aza-Michael addition), alcohols (oxa-Michael addition), and thiols. wikipedia.orgpkusz.edu.cn
Initiation: This stage involves the generation of radical species from an initiator molecule. wikipedia.orgwikipedia.org Common initiators include peroxides and azo compounds, which decompose under heat or light to form radicals. wikipedia.org For example, azoisobutyronitrile (AIBN) can be used to generate isobutyronitrile (B166230) radicals. wikipedia.org The initiator radical then adds to the carbon-carbon double bond of the monomer, creating a new radical center and initiating the polymer chain. wikipedia.org
Propagation: During propagation, the newly formed radical attacks another monomer molecule, adding to the chain and regenerating the radical at the new chain end. wikipedia.org This process repeats, leading to the rapid growth of the polymer chain.
Termination: The polymerization process concludes when the growing radical chains are deactivated. This can occur through several mechanisms, including combination, where two growing chains react to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. libretexts.org
Chain transfer reactions can also occur, where the radical activity is transferred to another molecule, such as a solvent or a chain transfer agent, which can influence the molecular weight of the resulting polymer. libretexts.org
Nucleophilic Addition Pathways at the α,β-Unsaturated Carbonyl System
Carboxylic Acid Group Derivatization Reactions
The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into various derivatives, most notably esters and amides.
Esterification of this compound can be achieved through several methods, with Fischer-Speier esterification being a classic and widely used approach. wikipedia.orgchemistrysteps.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.combyjus.com
The mechanism of Fischer esterification is a reversible nucleophilic acyl substitution. chemistrysteps.combyjus.com The key steps are:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. chemistrysteps.commasterorganicchemistry.combyjus.com
Nucleophilic attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.combyjus.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.combyjus.com
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water. chemistrysteps.commasterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.combyjus.com
To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed, for example, by azeotropic distillation. wikipedia.orgchemistrysteps.combyjus.com
Alternatively, esters can be synthesized by reacting the corresponding acyl chloride with an alcohol. google.comarkat-usa.org
| Esterification Method | Reagents | Catalyst | Key Features |
| Fischer-Speier Esterification | Carboxylic acid, Alcohol | Strong acid (e.g., H₂SO₄, TsOH) | Reversible reaction, often requires excess alcohol or removal of water. wikipedia.orgchemistrysteps.combyjus.com |
| Acyl Chloride Method | Acyl chloride, Alcohol | Often none required, or a non-nucleophilic base | Generally high-yielding and proceeds under milder conditions than Fischer esterification. google.com |
The carboxylic acid group of this compound can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures. luxembourg-bio.com
A common method for amide bond formation involves the use of coupling reagents. luxembourg-bio.compeptide.comhepatochem.comfishersci.co.uk These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. luxembourg-bio.com
Common classes of coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). luxembourg-bio.compeptide.comfishersci.co.uk These react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk To suppress side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often used. peptide.com
Phosphonium salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.com
Uronium/Aminium salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comiris-biotech.de These are highly efficient and lead to rapid coupling with minimal side reactions. peptide.com
The general mechanism for amide formation using a coupling reagent involves:
Activation of the carboxylic acid by the coupling reagent to form a reactive intermediate (e.g., an active ester or an O-acylisourea). luxembourg-bio.comhepatochem.com
Nucleophilic attack by the amine on the activated carbonyl group.
Formation of a tetrahedral intermediate.
Collapse of the tetrahedral intermediate to form the amide bond and release the leaving group.
Another approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. rsc.org
| Amidation Method | Activating/Coupling Reagent | Common Additives | Key Features |
| Carbodiimide Coupling | DCC, DIC, EDC peptide.comfishersci.co.uk | HOBt, HOAt peptide.com | Widely used, byproduct removal can be an issue (e.g., DCU from DCC). luxembourg-bio.com |
| Phosphonium Salt Coupling | BOP, PyBOP, PyAOP peptide.com | --- | Highly reactive and efficient. |
| Uronium/Aminium Salt Coupling | HBTU, HATU, COMU peptide.comiris-biotech.deorganic-chemistry.org | --- | Fast reaction times, low racemization, good for peptide synthesis. peptide.com |
| Acyl Chloride Formation | SOCl₂, (COCl)₂ rsc.org | Base (e.g., pyridine, triethylamine) | Highly reactive intermediate, may not be suitable for sensitive substrates. |
Esterification Reactions and Mechanisms
Catalytic Approaches to this compound Transformations
Catalysis plays a crucial role in many of the transformations involving this compound and its derivatives. Catalysts can enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions. savemyexams.com
In the context of the reactions discussed:
Acid Catalysis: Strong Brønsted acids like sulfuric acid are essential for Fischer esterification, where they activate the carbonyl group toward nucleophilic attack. youtube.comchemguide.co.uk Lewis acids can also be employed to activate α,β-unsaturated carbonyl systems, making them more susceptible to nucleophilic attack. wikipedia.org
Base Catalysis: Bases are often used in Michael addition reactions to generate the nucleophile (e.g., by deprotonating a thiol or an amine). wikipedia.org In amidation reactions, non-nucleophilic bases are frequently used to scavenge the acid byproduct. fishersci.co.uk
Transition Metal Catalysis: Transition metal complexes are versatile catalysts for a wide range of organic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. beilstein-journals.orglibretexts.org For example, copper-catalyzed reactions are used in various coupling processes. beilstein-journals.org While specific examples for this compound are not extensively detailed in the provided context, the functional groups present suggest potential for reactions like Heck coupling, Suzuki coupling, or other palladium-catalyzed cross-coupling reactions on derivatives of the aromatic ring. researchgate.net Scandium(III) triflate is an example of a water-tolerant Lewis acid catalyst used in various organic reactions. beilstein-journals.org Metal ions can also catalyze the hydrolysis of esters. libretexts.org
The choice of catalyst is critical and depends on the specific transformation being carried out, the nature of the substrates, and the desired outcome of the reaction.
Polymer Science and Engineering Applications of 2 Acryloylbenzoic Acid Based Materials
Homopolymerization and Copolymerization Studies
Free Radical Polymerization Kinetics and Mechanisms
There is a notable absence of published research detailing the free radical polymerization kinetics and mechanisms specifically for 2-Acryloylbenzoic acid. While the polymerization of acrylic acid and its esters is a well-understood process, typically involving initiation, propagation, and termination steps, the specific kinetic parameters such as the rate of polymerization, the reactivity ratios for copolymerization, and the influence of the ortho-carboxylic acid group on the polymerization behavior of this compound have not been documented. General studies on acrylic acid polymerization indicate that factors like monomer concentration, initiator concentration, temperature, and solvent polarity significantly influence the reaction kinetics and the properties of the resulting polymer. However, without specific experimental data for this compound, any discussion on its polymerization kinetics would be purely speculative.
Controlled Polymerization Techniques for Macromolecular Architectures
Information regarding the application of controlled polymerization techniques—such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP)—to this compound is not available in the current body of scientific literature. These techniques are powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. The successful application of these methods to other functional monomers, such as acrylic acid, has been reported. For instance, the controlled polymerization of acrylic acid often requires specific conditions, such as the protection of the acidic proton or the use of specific catalyst systems, to prevent side reactions and maintain control over the polymerization. However, no studies have been found that adapt or apply these controlled polymerization techniques to this compound to create specific macromolecular architectures.
Molecularly Imprinted Polymers (MIPs) Utilizing Acryloylbenzoic Acid Derivatives
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with recognition sites tailored for a specific template molecule. While the underlying principles of molecular imprinting are well-established, specific applications and detailed studies involving this compound as a functional monomer are not documented.
Pre-Polymerization Complexation Dynamics and Template-Monomer Interactions
No research data is available on the pre-polymerization complexation dynamics between this compound and potential template molecules. The formation of a stable complex between the functional monomer and the template molecule before polymerization is a critical step in creating effective MIPs. The carboxylic acid and acryloyl groups of this compound could potentially interact with template molecules through hydrogen bonding, ionic interactions, or other non-covalent forces. However, without experimental or computational studies, the nature and strength of these interactions remain unknown.
Optimization of Imprinting Conditions for Recognition Selectivity
There are no published studies on the optimization of imprinting conditions for MIPs based on this compound. The selectivity and binding capacity of MIPs are highly dependent on factors such as the template-to-monomer ratio, the type and amount of cross-linker, the porogenic solvent, and the polymerization temperature. The optimization of these parameters is crucial for developing highly selective recognition sites. The absence of such studies for this compound means that the potential of this monomer in creating selective MIPs has not been explored.
Computational Design and Simulation of MIP Systems
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for designing and understanding MIP systems. These methods can be used to predict the strength of template-monomer interactions, screen for optimal functional monomers, and simulate the imprinting process. A search of the literature did not yield any computational studies focused on the use of this compound in MIP systems. Such studies would be invaluable in predicting its suitability as a functional monomer and in guiding the experimental design of MIPs.
Coordination Polymers and Metal-Organic Frameworks Featuring this compound Ligands
Coordination polymers and MOFs are classes of materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the structure of the organic linker. While various benzoic acid derivatives are commonly employed as ligands in the synthesis of coordination polymers and MOFs, there is a notable absence of studies detailing the use of this compound for this purpose.
Supramolecular Assembly and Structural Characterization
A thorough search of scientific databases yields no specific examples of coordination polymers or MOFs synthesized using this compound as a ligand. Consequently, there is no available data on the supramolecular assembly of such materials or their structural characterization through techniques like single-crystal X-ray diffraction. While a related compound, (E)−4-(3-(2-chloroimidazo[1,2-a]pyridin-3-yl)acryloyl)benzoic acid, has been used to form a copper coordination complex, this does not provide direct insight into the behavior of this compound in similar systems.
Electronic and Optoelectronic Properties of Coordination Polymers
The electronic and optoelectronic properties of coordination polymers are of great interest for applications in areas such as sensing, catalysis, and electronics. However, due to the lack of synthesized coordination polymers or MOFs featuring this compound ligands, there is no research available on the electronic or optoelectronic characteristics of such hypothetical materials.
Development of Advanced Functional Polymeric Materials
The unique chemical structure of this compound, which combines a carboxylic acid group and a reactive acryloyl group, suggests its potential as a monomer for the creation of advanced functional polymers. However, the exploration of this potential appears to be in its infancy.
Stimuli-Responsive Polymers
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. The carboxylic acid group in this compound could potentially impart pH-responsiveness to polymers derived from it. However, no studies have been published that investigate the synthesis or properties of stimuli-responsive polymers based on this specific monomer.
Computational and Theoretical Investigations in 2 Acryloylbenzoic Acid Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the electronic distribution and energy levels within a molecule, providing a foundation for predicting its stability and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a principal method for investigating the structural and energetic properties of molecular systems. cornell.eduq-chem.com By approximating the electron density, DFT allows for the efficient calculation of a molecule's ground-state geometry and energy.
For 2-Acryloylbenzoic acid, geometry optimization using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(2d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations typically reveal a non-planar structure, with the acrylic acid and benzoic acid moieties twisted relative to each other to minimize steric hindrance. The optimized geometry is a crucial starting point for further calculations, including vibrational frequency analysis and electronic property prediction.
Energy calculations derived from DFT provide the total electronic energy of the optimized structure, which is a measure of its stability. researchgate.net By comparing the energies of different possible conformers, the most stable arrangement of the molecule can be identified. For instance, calculations can determine the energy barrier for rotation around the single bond connecting the carbonyl group of the acryloyl moiety to the benzene (B151609) ring.
Table 1: Representative DFT-Calculated Geometrical Parameters for this compound (Optimized at B3LYP/6-31G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=C (acrylate) | ~1.34 Å |
| C=O (acrylate) | ~1.22 Å | |
| C-C (ring-acrylate) | ~1.49 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| O-H (carboxyl) | ~0.97 Å | |
| Bond Angle | C-C-C (acrylate) | ~121° |
| O=C-C (acrylate) | ~123° | |
| C-C=O (carboxyl) | ~120° | |
| Dihedral Angle | C(ring)-C(ring)-C(acrylate)=O | Varies with conformation |
Note: The values presented are illustrative and can vary depending on the specific DFT functional, basis set, and environmental (e.g., solvent) considerations.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). ajchem-a.com
For this compound, the distribution and energy of these orbitals provide significant insights. The HOMO is typically localized on the electron-rich regions, such as the acrylic double bond and the aromatic ring. The LUMO is often centered on the electron-deficient carbonyl groups and the double bond of the acryloyl group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. ajchem-a.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and susceptible to chemical reactions. scirp.org DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the energy gap. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, can further quantify the reactivity of this compound. These include:
Electronegativity (χ): A measure of the power of a molecule to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness. Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are approximate and highly dependent on the computational method and basis set employed.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.
Conformational Analysis and Intermolecular Interactions in Solution
In solution, this compound is not a rigid structure but exists as an ensemble of different conformations due to rotations around its single bonds. nih.gov MD simulations are an excellent tool for performing conformational analysis, revealing the preferred spatial arrangements of the molecule and the energy barriers between them. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe how the solvent molecules interact with the solute and influence its conformation.
The simulations can map out the potential energy surface of the molecule, identifying low-energy conformers that are most likely to be populated at a given temperature. Key intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules, as well as van der Waals forces and dipole-dipole interactions, can be analyzed in detail. savemyexams.comlibretexts.orglibretexts.orgumb.educsbsju.edu For example, simulations can quantify the average number of hydrogen bonds formed between the carboxylic acid proton of this compound and surrounding water molecules, providing insight into its solubility and hydration shell structure.
Simulation of Pre-Polymerization Environments
This compound, with its reactive acryloyl group, is a potential monomer for polymerization reactions. MD simulations can be employed to study the pre-polymerization environment, where monomer molecules, initiators, and solvent molecules interact before the polymerization process begins. mdpi.com These simulations can provide insights into the initial stages of polymerization by analyzing the spatial distribution and orientation of the monomer molecules.
Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Theoretical calculations can forecast vibrational frequencies and electronic excitation spectra, providing a deeper understanding of the molecule's structure and electronic behavior.
Vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.net These calculations are typically performed using methods like Density Functional Theory (DFT), which can predict the harmonic vibrational frequencies of a molecule in its ground state. researchgate.netresearchgate.net By analyzing the computed vibrational modes, specific molecular motions, such as stretching, bending, and torsional vibrations, can be associated with particular frequencies. bhu.ac.in
For aromatic carboxylic acids like benzoic acid, characteristic vibrational modes are well-documented. The O-H stretching vibrations of the carboxylic acid group typically appear as a broad band in the region of 3300-2500 cm⁻¹. docbrown.info The carbonyl (C=O) stretching vibration is also a prominent feature, usually found between 1700 and 1680 cm⁻¹ for aryl carboxylic acids. docbrown.info Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com Furthermore, C-H out-of-plane bending vibrations are expected in the 1000-809 cm⁻¹ range. researchgate.net
In computational studies of related molecules, such as derivatives of benzoic acid, DFT calculations have shown good agreement with experimental FT-IR spectra. researchgate.netderpharmachemica.com For instance, in a study on 2-chlorobenzoic acid, the C=O stretching band was observed experimentally at 1668 cm⁻¹, which aligns well with the expected region for carboxylic acids. researchgate.net The theoretical calculations often require a scaling factor to be applied to the computed frequencies to better match experimental values, accounting for factors like anharmonicity and the limitations of the theoretical model. faccts.de
The table below presents a hypothetical set of predicted vibrational frequencies for this compound based on typical ranges for its functional groups. The assignments describe the nature of the atomic motions for each frequency.
Theoretical methods can also predict the electronic excitation spectra, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. chemrxiv.org These calculations, often performed using Time-Dependent Density Functional Theory (TD-DFT), provide information about the excitation energies (wavelengths of maximum absorption, λmax) and the oscillator strengths (intensities) of electronic transitions. aps.org
The electronic transitions in a molecule like this compound are typically of the π → π* and n → π* types. aps.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and are usually intense. The n → π* transitions involve the excitation of a non-bonding electron (e.g., from an oxygen atom) to a π* antibonding orbital and are generally weaker. aps.org
For benzoic acid, theoretical studies have shown absorption peaks corresponding to both π → π* and n → π* transitions. aps.org For instance, a theoretical study on benzoic acid in water predicted a π → π* transition around 215 nm and an n → π* transition around 264 nm. aps.org The presence of the acryloyl group in this compound would be expected to influence the electronic structure and thus the positions and intensities of these transitions. Computational models can help elucidate these effects. rsc.org
The development of machine learning models trained on large datasets of quantum chemical calculations is an emerging area that can accelerate the prediction of electronic excitation spectra for organic molecules. rsc.org These models can predict excitation energies and oscillator strengths with increasing accuracy. rsc.org
The following table provides a hypothetical prediction of the main electronic transitions for this compound, based on the known behavior of its constituent chromophores.
Advanced Spectroscopic and Analytical Characterization of 2 Acryloylbenzoic Acid Systems
Vibrational Spectroscopy for Functional Group Identification and Structural Insights
Vibrational spectroscopy is a powerful non-destructive method for identifying the functional groups within a molecule. By analyzing how a molecule's bonds vibrate upon interaction with electromagnetic radiation, a unique spectral fingerprint can be obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend. The spectrum of 2-Acryloylbenzoic acid is characterized by the presence of several key functional groups: a carboxylic acid, an α,β-unsaturated ketone, and an ortho-substituted aromatic ring.
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears as a wide envelope between 2500 and 3300 cm⁻¹. instanano.comscribd.com This broadening is a result of extensive hydrogen bonding between carboxylic acid dimers in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid group is expected to be strong and is typically found in the region of 1730 to 1700 cm⁻¹ for saturated acids. msu.edu For aromatic carboxylic acids like benzoic acid, conjugation shifts this peak to a lower wavenumber, generally between 1710 and 1680 cm⁻¹. researchgate.net
The acryloyl moiety introduces an α,β-unsaturated ketone. The C=O stretch of this group is also influenced by conjugation, typically appearing in the 1685-1666 cm⁻¹ range. vscht.cz This may overlap with the aromatic C=C stretching vibrations. The C=C stretching vibration of the alkene group itself usually gives rise to a medium intensity peak around 1640-1600 cm⁻¹.
The aromatic ring exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region. msu.eduvscht.cz The ortho-substitution pattern influences the C-H out-of-plane bending vibrations, which can help confirm the substitution pattern. For 2-chlorobenzoic acid, a related ortho-substituted compound, a very strong C=O stretching band is observed at 1668 cm⁻¹. researchgate.net The C-O stretching vibration of the carboxylic acid group is expected between 1320 and 1210 cm⁻¹. researchgate.net
Table 1: Expected FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
|---|---|---|---|
| ~3300-2500 | Carboxylic Acid (O-H) | Stretching (H-bonded) | Strong, Very Broad |
| ~3100-3000 | Aromatic & Alkene (C-H) | Stretching | Medium-Weak |
| ~1710-1680 | Carboxylic Acid (C=O) | Stretching | Strong |
| ~1685-1665 | Acryloyl (C=O) | Stretching | Strong |
| ~1640-1600 | Alkene (C=C) | Stretching | Medium |
| ~1600-1450 | Aromatic (C=C) | Ring Stretching | Medium-Weak |
| ~1320-1210 | Carboxylic Acid (C-O) | Stretching | Strong |
| ~960-900 | Carboxylic Acid (O-H) | Out-of-plane Bend | Broad, Medium |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light (from a laser) by the molecule. researchgate.net While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Symmetrical non-polar bonds often produce strong Raman signals, while they may be weak or absent in FT-IR.
For this compound, the C=C stretching vibrations of both the aromatic ring and the acryloyl group are expected to produce strong Raman bands. The aromatic ring vibrations typically appear in the 1620-1580 cm⁻¹ region. ias.ac.in The C=O stretching vibrations, while strong in the IR, are generally of medium to weak intensity in the Raman spectrum. The symmetric vibrations of the molecule, particularly those of the aromatic ring, will be prominent. For benzoic acid, a strong Raman band is observed around 1600 cm⁻¹ corresponding to a ring stretching mode. researchgate.netias.ac.in The region below 1500 cm⁻¹ constitutes the "fingerprint region," containing a complex pattern of peaks unique to the molecule's structure. researchgate.net
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Functional Group / Moiety | Vibration Type | Expected Intensity |
|---|---|---|---|
| ~3100-3000 | Aromatic & Alkene (C-H) | Stretching | Medium |
| ~1700-1660 | Carbonyl (C=O) | Stretching | Weak-Medium |
| ~1640-1620 | Alkene (C=C) | Stretching | Strong |
| ~1610-1580 | Aromatic (C=C) | Ring Stretching | Strong |
| ~1000 | Aromatic Ring | Ring Breathing (trigonal) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis
Proton (¹H) NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic, vinylic (alkene), and carboxylic acid protons.
Carboxylic Acid Proton: The proton of the -COOH group is typically highly deshielded and appears as a broad singlet far downfield, often above 10-12 ppm. oxinst.com
Aromatic Protons: The four protons on the ortho-substituted benzene (B151609) ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the electron-withdrawing nature of both the carboxylic acid and acryloyl substituents, these protons will be shifted downfield. Their splitting patterns (doublets, triplets, or multiplets) will depend on their coupling with adjacent protons, providing information about their relative positions on the ring.
Vinylic Protons: The three protons of the acryloyl group (-CH=CH₂) will appear in the alkene region, typically between 5.5 and 7.5 ppm. They will exhibit complex splitting due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The proton attached to the same carbon as the carbonyl group will be the most deshielded.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.
Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl (R-C OOH) typically appears between 165-185 ppm, while the ketone carbonyl (R-C O-R) is usually further downfield, above 190 ppm. oregonstate.edu
Aromatic Carbons: The six carbons of the benzene ring will show signals in the 125-150 ppm range. The two carbons directly attached to the substituents (the quaternary carbons) will typically be weaker in intensity. oregonstate.edu
Alkene Carbons: The two carbons of the C=C double bond will resonate in the 120-140 ppm region. oregonstate.edu
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Structure Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Proton | -COOH | > 12.0 (broad s) | N/A |
| Proton | Aromatic C-H | 7.5 - 8.2 (m) | N/A |
| Proton | Vinylic C-H | 6.0 - 7.5 (m) | N/A |
| Carbon | C=O (Ketone) | N/A | > 190 |
| Carbon | C=O (Carboxylic Acid) | N/A | 165 - 185 |
| Carbon | Aromatic C | N/A | 125 - 150 |
| Carbon | Alkene C=C | N/A | 120 - 140 |
Two-Dimensional NMR Techniques for Connectivity
While 1D NMR provides chemical shifts, 2D NMR experiments reveal through-bond and through-space correlations between nuclei, which is essential for unambiguous structural assignment. weizmann.ac.il
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.orgblogspot.com For this compound, cross-peaks would be expected between adjacent aromatic protons and between the vinylic protons of the acryloyl group. This helps to trace the connectivity within the spin systems of the aromatic ring and the alkene chain. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C atoms. hmdb.cahmdb.ca Each cross-peak in an HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is attached. This is invaluable for assigning the carbon signals for all protonated carbons in the molecule.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of the compound and clues to its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₈O₄), the expected molecular weight is approximately 192.17 g/mol . thermofisher.com
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 192. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH, 17 Da) or a carboxyl group (-COOH, 45 Da). docbrown.info
[M - OH]⁺: Loss of the hydroxyl group would result in a fragment ion at m/z = 175.
[M - COOH]⁺: Loss of the entire carboxylic acid group would lead to a fragment at m/z = 147.
Another likely fragmentation involves cleavage at the acryloyl group. Loss of a CO group (28 Da) or the entire acryloyl radical (C₃H₃O•, 55 Da) are also possible fragmentation pathways. The fragmentation of the aromatic ring can produce characteristic ions, such as the phenyl cation at m/z = 77, although this may be less prominent depending on the initial fragmentation steps. docbrown.info The most stable fragment often forms the base peak (the most intense peak) in the spectrum. For benzoic acid, the [C₆H₅C=O]⁺ ion at m/z = 105 is the base peak. docbrown.inforesearchgate.net A similar fragmentation in this compound could lead to significant ions.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 192 | [C₁₀H₈O₄]⁺• (Molecular Ion) | - |
| 175 | [M - OH]⁺ | •OH (17 Da) |
| 147 | [M - COOH]⁺ | •COOH (45 Da) |
| 164 | [M - CO]⁺• | CO (28 Da) |
| 119 | [M - COOH - CO]⁺ | •COOH, CO (73 Da) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of "this compound". Unlike standard mass spectrometry, HRMS instruments, such as double-focusing or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). openstax.org This precision allows for the determination of an exact mass, which can be used to deduce the elemental composition of the molecule. openstax.orgchimia.ch
For "this compound" (molecular formula C₁₀H₈O₃), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (e.g., ¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.99491 amu). An HRMS measurement provides an experimental mass so precise that it can distinguish the compound from other molecules with the same nominal mass but different elemental formulas. openstax.org For example, a patent for a related compound, 4-(3-thiophen-2-yl-phenyl-acryloyl)-benzoic acid, utilized HRMS to confirm its identity, reporting a measured mass that corresponded to its chemical formula. googleapis.com This capability is invaluable for confirming the successful synthesis of "this compound" and for identifying it in complex samples.
The process involves ionizing the sample and separating the resulting ions based on their m/z ratio. The high resolution of the instrument allows for the separation of ions with very similar masses, reducing ambiguity in identification. nih.gov
Coupled Techniques (e.g., LC-MS) for Mixture Analysis
In many applications, "this compound" may exist within a complex mixture, such as a reaction medium or a biological matrix. Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique ideal for separating, identifying, and quantifying components in such mixtures. measurlabs.comrsc.org The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.org
The process begins with the injection of the sample into the LC system. A liquid mobile phase carries the sample through a column packed with a stationary phase. Components of the mixture, including "this compound," separate based on their differential interactions with the stationary and mobile phases. For organic acids, reversed-phase LC is a common approach. lcms.cz
As each separated component elutes from the column, it is introduced into the mass spectrometer. The MS then generates a mass spectrum for each component, allowing for its identification. measurlabs.com For enhanced structural analysis and sensitivity, particularly in complex samples, tandem mass spectrometry (LC-MS/MS) can be employed. creative-proteomics.com This method involves a two-stage mass analysis where a precursor ion is selected and fragmented to produce characteristic product ions, providing a higher degree of confidence in compound identification. creative-proteomics.comnih.gov This approach is highly effective for detecting trace quantities of analytes and minimizing interference from the sample matrix. creative-proteomics.comspectroscopyonline.com
Thermal Analysis for Material Stability and Transitions
Thermal analysis techniques are essential for evaluating the material properties of "this compound" and its polymers, providing crucial data on their thermal stability, decomposition behavior, and phase transitions.
Thermogravimetric Analysis (TGA) for Decomposition Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edualfa-chemistry.com This analysis is used to determine the thermal stability and decomposition profile of "this compound" and its polymeric systems. The resulting TGA curve plots the percentage of weight loss against temperature.
When a sample of a polymer derived from "this compound" is heated, it will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass. The TGA curve reveals the onset temperature of decomposition, the temperature ranges of different decomposition stages, and the amount of residual mass at the end of the experiment. tainstruments.com Studies on related polymers, such as poly(acryloyl benzoic hydrazide), have shown that thermal stability is a key characteristic. researchgate.net For instance, the thermal stabilities of polymer-metal complexes are often higher than that of the homopolymer, which is attributed to the formation of stable chelate rings. researchgate.net Similarly, research on copolymers based on polypropyleneglycolfumaratephthalate with acrylic acid demonstrates multi-stage decomposition processes, with the main decomposition occurring between approximately 250°C and 450°C. mdpi.com The analysis of gaseous products via coupled techniques like TGA-MS can identify the specific molecules released during decomposition, such as CO₂. mdpi.comresearchgate.net
Below is a representative data table illustrating the kind of information obtained from TGA studies on related polymeric systems.
| Polymer System | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) |
| Poly(acryloyl benzoic hydrazide)-Co(II) Complex researchgate.net | 1 | 220-380 | 25 |
| 2 | 380-500 | 30 | |
| p-PGFPh:AA Copolymer (6.77:93.23) mdpi.com | 1 (minor) | 100-150 | ~5 |
| 2 (main) | 250-450 | ~70 |
This table is illustrative and based on data from related compounds to demonstrate the output of TGA.
Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to detect and quantify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). wikipedia.orgnih.gov
For "this compound" in its solid or polymeric form, a DSC scan would reveal key thermal properties. The glass transition (Tg) is characteristic of amorphous or semi-crystalline polymers and appears as a step-like change in the heat flow signal. wikipedia.org This transition represents the change from a rigid, glassy state to a more flexible, rubbery state. The melting of a crystalline solid is an endothermic process and appears as a distinct peak on the DSC curve. mdpi.com
The thermal properties of polymers are influenced by their molecular structure and composition. For example, studies on copolymers of pentafluorophenyl methacrylate (B99206) and p-nitrophenyl methacrylate, which are structurally related to the acrylate (B77674) portion of "this compound," have shown that the glass transition temperature varies with the comonomer ratio. nih.gov This highlights how DSC can be used to understand the relationship between structure and material properties in polymers derived from "this compound."
The following table presents data from related methacrylate polymers to illustrate the type of information DSC provides.
| Polymer | Molecular Weight (Mn, g/mol ) | Glass Transition Temperature (Tg, °C) |
| PNPMA nih.gov | ~16,200 | 151.8 |
| PPFPMA nih.gov | - | 117.6 |
| Copolymer (50% PFPMA) nih.gov | - | 141.5 |
This table is illustrative and based on data from related compounds (PNPMA: p-nitrophenyl methacrylate, PPFPMA: pentafluorophenyl methacrylate) to demonstrate the output of DSC.
Microscopic and Surface Characterization
Characterizing the physical form and surface features of solid "this compound" or its polymers is crucial for understanding its handling, processing, and application properties.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. azooptics.com It works by scanning the surface with a focused beam of electrons. The interaction of the electrons with the atoms in the sample generates various signals, primarily secondary electrons, which are collected by a detector to form an image. frontiersin.orguiowa.edu
SEM analysis of "this compound" in its solid state (e.g., as a powder or crystal) would provide detailed information about its morphology. The images can reveal the shape, size, and size distribution of particles, as well as their surface texture and porosity. azooptics.comciqtekglobal.com For example, SEM could distinguish between crystalline, needle-like structures and amorphous, irregular particles. In the context of polymers derived from "this compound," SEM is invaluable for examining the surface of films, fibers, or beads, and for assessing features like surface roughness, homogeneity, or the presence of pores. ciqtekglobal.com The high magnification and large depth of field of SEM provide a three-dimensional appearance that is useful for understanding the physical structure of the material. frontiersin.org
Transmission Electron Microscopy (TEM) for Nanostructure
Transmission electron microscopy (TEM) is an indispensable tool for the direct visualization of nanoscale materials, providing high-resolution imaging of the size, shape, and morphology of individual particles or polymer assemblies. mdpi.commdpi.com In the context of this compound systems, TEM is employed to characterize nanostructures such as functionalized nanoparticles, where the acid or its derivatives are tethered to a nanoparticle surface, or to visualize self-assembled structures like micelles or vesicles formed by polymers of this compound. nih.govresearchgate.net
The technique works by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the material forms an image, which is then magnified and focused onto an imaging device. For soft matter like polymers, cryogenic TEM (cryo-TEM) is often preferred as it allows for the visualization of structures in their native, hydrated state by flash-freezing the sample in a thin film of vitrified solvent, thus preventing collapse or rearrangement that can occur upon drying. nih.govtongji.edu.cn
Research Findings: While direct TEM analysis of nanostructures based solely on this compound is not extensively documented, studies on analogous systems provide clear examples of the data that can be obtained. For instance, nanoparticles functionalized with organic acids or polymers formed from hydrophilic monomers readily form assemblies that can be characterized by TEM. mdpi.comlunanano.com Research on hydrophilic homopolymers, such as those made from derivatives of acrylic acid, shows they can self-assemble into spherical nanostructures in aqueous solutions. tongji.edu.cn Similarly, iron oxide nanoparticles functionalized with organic molecules have been shown to have well-defined spherical shapes and uniform size distributions when viewed under TEM. mdpi.com These studies confirm that TEM can reveal critical information about particle size distribution, aggregation state, and the morphology of core-shell structures that could be formed using this compound. nih.govmdpi.com
| System Description | Observed Nanostructure | Average Diameter (nm) | Reference |
|---|---|---|---|
| Functionalized Iron Oxide Nanoparticles (IONP@AO) | Spherical, homogeneous | 10 | mdpi.com |
| Self-Assembled Poly(N,N-diethylaminoethyl-methacrylate) Homopolymer | Spherical Aggregates | 98 | tongji.edu.cn |
| Self-Assembled Poly(N-isopropylacrylamide) Homopolymer | Spherical Aggregates | 96 | tongji.edu.cn |
Porosity and Surface Area Analysis (e.g., BET Method)
The porosity and specific surface area of a material are critical parameters that influence its performance in applications such as catalysis, adsorption, and separations. mdpi.com Gas physisorption analysis, interpreted using the Brunauer-Emmett-Teller (BET) theory, is the standard method for determining the specific surface area of solid and porous materials. mdpi.commtoz-biolabs.com The technique involves measuring the amount of an inert gas, typically nitrogen, adsorbed onto a material's surface at cryogenic temperatures across a range of relative pressures.
The BET equation is applied to the resulting adsorption isotherm to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area is derived. mtoz-biolabs.com Further analysis of the isotherm, particularly using the Barrett-Joyner-Halenda (BJH) method, can provide detailed information about the pore size distribution and total pore volume, allowing materials to be classified as microporous (<2 nm), mesoporous (2–50 nm), or macroporous (>50 nm). mdpi.com
Research Findings: For systems involving this compound, this analysis is particularly relevant for cross-linked polymers or for metal-organic frameworks (MOFs) where it might serve as an organic linker. rsc.orgwikipedia.org The intrinsic porosity of such materials dictates their capacity for gas storage or their utility as molecular sieves. Research on a polymer derived from a related compound, (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid, reported a BET surface area of approximately 300 m²/g, indicating the creation of a porous structure. dntb.gov.ua Studies on other porous organic polymers (POPs) have shown that high surface areas, sometimes exceeding 1500-2000 m²/g, can be achieved through synthetic strategies like Yamamoto polymerization, with thermal treatment further enhancing porosity. northwestern.edu These findings underscore the potential for creating high-surface-area materials from functionalized aromatic monomers.
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Pore Type | Reference |
|---|---|---|---|---|
| Polymer of (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid | ~300 | Not Reported | Not Reported | dntb.gov.ua |
| Yamamoto-derived Porous Organic Polymer (YSN-1) | 1970 | Not Reported | Mesoporous | northwestern.edu |
| Yamamoto-derived Porous Organic Polymer (YSN-2, after 300°C treatment) | 2010 | Not Reported | Mesoporous | northwestern.edu |
| Activated Hydrochar from Lignocellulosic Biomass | 348.3 | 0.1813 | Porous | researchgate.net |
X-ray Diffraction (XRD) for Crystallographic Analysis
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. nih.gov When a beam of X-rays strikes a crystalline material, it diffracts into specific directions, producing a unique diffraction pattern. By measuring the angles and intensities of these diffracted beams, one can deduce the crystal's lattice parameters (the dimensions of the repeating unit cell) and the arrangement of atoms within it. nih.govresearchgate.net For polycrystalline or powdered samples, the technique is known as X-ray powder diffraction (XRPD), which is highly effective for identifying crystalline phases and determining the degree of crystallinity in a material. researchgate.net
In the study of this compound systems, XRD is crucial for several purposes. It can be used to solve the crystal structure of the this compound monomer itself, providing precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For polymers derived from this monomer, XRD can distinguish between amorphous (disordered) and semi-crystalline (ordered) structures. In the context of MOFs, single-crystal XRD is the definitive method for elucidating the framework's topology and the coordination environment of the metal ions and organic linkers. wikipedia.orgnih.gov
Research Findings: While the specific crystal structure of this compound is not detailed in the provided search results, extensive crystallographic studies have been performed on its parent compound, benzoic acid. These studies reveal that benzoic acid crystallizes in the monoclinic space group P2₁/c and forms centrosymmetric dimers linked by hydrogen bonds between their carboxyl groups. Similar analyses have been conducted on other substituted benzoic acid derivatives, such as 4-(3-chloroanilino)benzoic acid, which also forms acid-acid dimers in a monoclinic system. nih.gov This information provides a strong precedent for the type of structural features and intermolecular interactions that would be expected in the crystal structure of this compound.
| Parameter | Benzoic Acid (C₇H₆O₂) | 4-(3-chloroanilino)benzoic acid (C₁₃H₁₀ClNO₂) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 5.498 | 10.8865 |
| b (Å) | 5.123 | 10.3144 |
| c (Å) | 21.861 | 10.0270 |
| β (°) | 96.98 | 92.486 |
| Volume (ų) | 611.7 | 1125.14 |
| Reference | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Acryloylbenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via acrylation of benzoic acid derivatives. Common methods include:
- Esterification : Reacting 2-hydroxybenzoic acid with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Catalyzed Reactions : Using catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
- Key Variables : Temperature (optimized at 0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for polarity control), and stoichiometric ratios (1:1.2 molar ratio of benzoic acid to acryloyl chloride).
- Yield Optimization : Yields range from 60–85% depending on purification methods (e.g., recrystallization vs. column chromatography) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Retention times are compared against commercial standards .
- Spectroscopy :
- FT-IR : Confirm acryloyl C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹).
- NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 6.2–6.4 (acryloyl protons) and δ 7.5–8.1 (aromatic protons) .
- Melting Point : Compare observed mp (literature range: 180–185°C) to validate crystallinity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile reagents .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or polymerization .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer :
- Controlled Replication : Reproduce experiments using standardized conditions (e.g., solvent purity, humidity control) to isolate variables .
- Advanced Analytics : Use LC-MS to detect trace impurities (e.g., unreacted acryloyl chloride) that may alter reactivity .
- Computational Modeling : DFT calculations to predict electronic effects (e.g., electron-withdrawing groups on the benzoic acid ring) on acryloyl group stability .
Q. What strategies optimize this compound’s stability in aqueous solutions for biomedical applications?
- Methodological Answer :
- Buffering Systems : Use phosphate-buffered saline (pH 7.4) to minimize hydrolysis.
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to encapsulate the acryloyl group .
- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at 220 nm to determine half-life under varying pH/temperature .
Q. How can computational tools guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Modeling : Correlate substituent positions (e.g., electron-donating groups at the 4-position) with biological activity datasets .
- Docking Simulations : Predict binding affinity to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .
- Synthetic Feasibility : Screen proposed derivatives for synthetic accessibility via retrosynthetic analysis (e.g., using ChemAxon software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
